molecular formula C16H14ClN3O2 B5308718 2-(1H-benzimidazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

2-(1H-benzimidazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No. B5308718
M. Wt: 315.75 g/mol
InChI Key: FAIOEEUMWNCIBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to "2-(1H-benzimidazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide," typically involves the formation of the benzimidazole core followed by functionalization at specific positions on the ring. For instance, Ayhan-Kılcıgil et al. (2012) explored the synthesis and evaluation of antioxidant properties of novel benzimidazole derivatives, showcasing the methods used to introduce various substituents into the benzimidazole framework (Ayhan-Kılcıgil et al., 2012).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives plays a crucial role in their chemical and biological properties. The presence of a benzimidazole core provides a rigid and planar structure, which can significantly influence the compound's interaction with biological targets. Studies like the one conducted by Inkaya et al. (2012) on novel oxadiazole derivatives containing benzimidazole moieties offer insights into how structural variations impact the properties of these compounds (Inkaya et al., 2012).

Chemical Reactions and Properties

Benzimidazole derivatives engage in a variety of chemical reactions, largely due to the reactive nature of the benzimidazole nitrogen atoms and the substituents attached to the core. These reactions can include nucleophilic substitutions, condensations, and ring-closure reactions, which are pivotal in the synthesis and functionalization of these compounds. The work by Yu et al. (2014) on the synthesis of novel thiadiazol-2-yl-acetamide derivatives provides an example of the chemical reactivity of benzimidazole-containing compounds (Yu et al., 2014).

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-22-15-7-6-11(17)8-13(15)19-16(21)9-20-10-18-12-4-2-3-5-14(12)20/h2-8,10H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIOEEUMWNCIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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